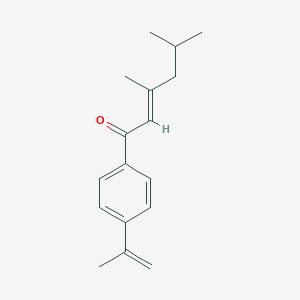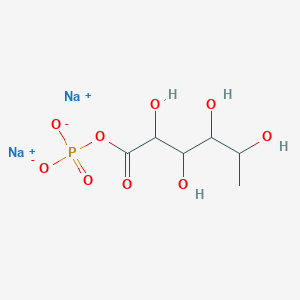![molecular formula C12H11N5O B14105315 N'-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14105315.png)
N'-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring and a pyridine ring connected through a carbohydrazide linkage. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2-pyrazinoic acid hydrazide and 2-pyridinecarboxaldehyde. The reaction is carried out in an ethanol solution, where the mixture is refluxed with stirring at 60°C for approximately 5 hours. After the reaction is complete, the solution is filtered, and the product is obtained as colorless crystals after a period of crystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in the reactions of N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrazine or pyridine derivatives.
Aplicaciones Científicas De Investigación
N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)pyrazine-2-carboxamide: This compound shares a similar pyrazine and pyridine structure but differs in the functional groups attached to the rings.
N-(pyridin-4-yl)pyridin-4-amine: Another similar compound with a pyridine ring, but with different substituents and functional groups.
Pyrazinamide: A well-known compound with a pyrazine ring, used as an anti-tubercular agent.
Uniqueness
N’-[(1Z)-1-(pyridin-4-yl)ethylidene]pyrazine-2-carbohydrazide is unique due to its specific combination of pyrazine and pyridine rings connected through a carbohydrazide linkage. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development .
Propiedades
Fórmula molecular |
C12H11N5O |
|---|---|
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
N-[(Z)-1-pyridin-4-ylethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H11N5O/c1-9(10-2-4-13-5-3-10)16-17-12(18)11-8-14-6-7-15-11/h2-8H,1H3,(H,17,18)/b16-9- |
Clave InChI |
FDOVHAATHTXBQP-SXGWCWSVSA-N |
SMILES isomérico |
C/C(=N/NC(=O)C1=NC=CN=C1)/C2=CC=NC=C2 |
SMILES canónico |
CC(=NNC(=O)C1=NC=CN=C1)C2=CC=NC=C2 |
Solubilidad |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105239.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B14105240.png)



![4-(Hydroxy{2-methyl-4-[(prop-2-en-1-yl)oxy]phenyl}methylidene)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]pyrrolidine-2,3-dione](/img/structure/B14105282.png)
![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/structure/B14105283.png)
![1-(4-Chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105287.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105290.png)
![7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105294.png)
![(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14105298.png)
![(Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14105300.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14105304.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14105307.png)
